3-Aminomethyl-3-hydroxymethyloxetane

描述

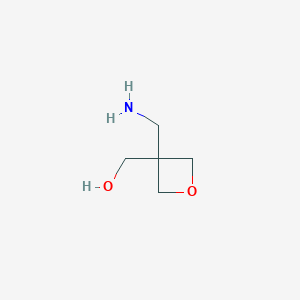

3-Aminomethyl-3-hydroxymethyloxetane: is a derivative of oxetane, a four-membered cyclic ether. This compound is of interest due to its structural similarity to bioactive molecules, making it a valuable entity in medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminomethyl-3-hydroxymethyloxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization through C−O bond formation. This can be achieved by the etherification of suitable alcohols or by the ring-closing of epoxides .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production .

化学反应分析

Types of Reactions: 3-Aminomethyl-3-hydroxymethyloxetane undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products:

Oxidation: Formation of oxetane derivatives with ketone or aldehyde functionalities.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted oxetane derivatives.

科学研究应用

Chemistry

AMHO serves as a versatile building block in organic synthesis. It is employed in the creation of complex molecules and polymers due to its reactive functional groups.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing various chemical compounds |

| Polymer Production | Acts as a precursor for specialty polymers |

Biology

Research indicates that AMHO has potential interactions with biological macromolecules, making it valuable for drug development.

| Biological Application | Description |

|---|---|

| Drug Delivery Systems | Investigated for its ability to encapsulate and deliver therapeutic agents |

| Interaction Studies | Explored for its binding affinity with proteins and enzymes |

Medicine

AMHO is being studied for its pharmacological properties, including potential therapeutic applications.

| Medical Application | Description |

|---|---|

| Antiviral Activity | Shown to inhibit HIV replication without cytotoxic effects |

| Neurotransmitter Modulation | Inhibits glycine transporter 1, significant for treating mental health disorders |

| Antimicrobial Properties | Investigated as a precursor for developing new antimicrobial agents |

HIV Inhibition Study

A study demonstrated that AMHO effectively suppressed HIV replication, positioning it as a promising candidate for antiviral therapeutics. The compound's ability to inhibit viral activity without harming host cells highlights its potential in future drug formulations.

Neuropharmacology Research

Research focused on AMHO’s effect on neurotransmitter systems showed significant improvements in inhibition activity on glycine transporters compared to previous derivatives. This suggests enhanced efficacy for mental health applications, with an IC50 noted at 170 nM.

作用机制

The mechanism of action of 3-Aminomethyl-3-hydroxymethyloxetane involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of amino and hydroxyl groups, facilitating its participation in various biochemical pathways. Its cyclic structure also allows it to interact with enzymes and receptors in unique ways .

相似化合物的比较

- 3-Hydroxymethyloxetane

- 3-Aminomethyloxetane

- 3-Methyl-3-hydroxymethyloxetane

Comparison: 3-Aminomethyl-3-hydroxymethyloxetane is unique due to the presence of both amino and hydroxyl groups on the oxetane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only have one functional group .

生物活性

3-Aminomethyl-3-hydroxymethyloxetane (CAS No. 45513-32-4) is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its oxetane ring structure, which contributes to its unique reactivity and biological properties. The presence of both amino and hydroxymethyl groups enhances its potential for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may act as an inhibitor or modulator of various biochemical pathways, potentially affecting cellular processes such as:

- Enzyme Inhibition : The amino group can participate in hydrogen bonding with active sites of enzymes, potentially inhibiting their activity.

- Receptor Binding : The compound may bind to specific receptors, influencing signal transduction pathways.

Biological Activity Studies

Research has indicated several areas where this compound exhibits notable biological activity:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria, indicating potential applications in developing new antibiotics.

- Antiviral Properties : Investigations into the antiviral effects of this compound have revealed promising results against certain viral infections, although further studies are needed to elucidate the specific mechanisms involved.

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines. Results indicate that it may induce apoptosis in specific cancer types, suggesting its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus.

Case Study 2: Cytotoxicity Assessment

In another study focusing on the cytotoxic effects of this compound, researchers treated several cancer cell lines (e.g., HeLa and MCF-7) with varying concentrations of the compound. The results showed dose-dependent cytotoxicity:

| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 90 |

| 50 | 60 | 70 |

| 100 | 30 | 40 |

The data suggest that higher concentrations of the compound significantly reduce cell viability, indicating potential as an anticancer therapeutic agent.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Aminomethyl-3-hydroxymethyloxetane, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or ring-opening reactions of oxetane derivatives. For example, copolymerization strategies using oxetane monomers (e.g., 3,3-dimethyloxetane) with initiators like BF₃·OEt₂ can yield functionalized oxetanes . Optimization requires controlling temperature (20–60°C) and solvent polarity to balance reaction rates and product purity. NMR monitoring (e.g., tracking –OH or –CH₂– peaks) helps confirm intermediate formation .

Q. How should researchers characterize the structural purity of this compound?

Use ¹H-NMR to identify key functional groups. For analogous oxetanes (e.g., 3-ethyl-3-hydroxymethyloxetane), characteristic peaks include:

| Proton Group | Chemical Shift (δ/ppm) | Integration |

|---|---|---|

| –CH₃ | 0.78 | 3H |

| –CH₂– | 1.60–4.33 | 2H each |

| –OH | 3.74 | 1H |

| Compare shifts with literature and ensure absence of extraneous peaks (e.g., unreacted amines) . |

Q. What safety protocols are critical when handling this compound?

While direct toxicity data is limited, general oxetane handling requires lab coats, gloves, and masks. Store in inert, dry conditions to prevent hydrolysis. Avoid contact with strong oxidizers due to potential exothermic reactions .

Advanced Research Questions

Q. How do reactivity ratios influence copolymerization of this compound with other oxetanes?

Reactivity parameters (r₁, r₂) determine copolymer composition. For example, 3,3-dimethyloxetane exhibits lower reactivity (r₁ < 1) compared to unsubstituted oxetanes, favoring incorporation of the latter into the polymer backbone . Use the Mayo-Lewis equation to model monomer feed ratios vs. copolymer sequences.

Q. What contradictions exist in reported synthetic yields for functionalized oxetanes, and how can they be resolved?

Discrepancies arise from solvent choice (e.g., THF vs. dichloromethane) and initiator efficiency. For instance, BF₃·OEt₂ may degrade in polar solvents, reducing yield. Replicate experiments under inert atmospheres and validate via GC-MS to isolate side products .

Q. Can this compound be used to develop ion-conductive polymers?

Analogous oxetane copolymers with ethylene oxide side chains show ionic conductivity (10⁻⁵–10⁻⁴ S/cm) due to flexible ether linkages. Modify the amine group to introduce quaternary ammonium salts, and measure conductivity via impedance spectroscopy .

Q. How does steric hindrance from the hydroxymethyl group affect nucleophilic substitution reactions?

Bulky substituents slow SN2 mechanisms. Kinetic studies using varying nucleophiles (e.g., NaN₃ vs. KSCN) reveal rate differences. Computational modeling (DFT) can map transition-state geometries to predict regioselectivity .

Q. What analytical techniques resolve ambiguities in oxetane derivative degradation pathways?

Accelerated stability testing (40°C/75% RH) combined with LC-MS identifies degradation products (e.g., ring-opened diols or amines). Compare with control samples spiked with potential degradants .

属性

IUPAC Name |

[3-(aminomethyl)oxetan-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-1-5(2-7)3-8-4-5/h7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYZOSLAJSUXRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595748 | |

| Record name | [3-(Aminomethyl)oxetan-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45513-32-4 | |

| Record name | [3-(Aminomethyl)oxetan-3-yl]methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45513-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Aminomethyl)oxetan-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminomethyl-3-hydroxymethyloxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。